molecular formula C6H9NO2S2 B6246709 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1823908-73-1

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6246709
CAS No.: 1823908-73-1
M. Wt: 191.3 g/mol
InChI Key: QGFSYZBWYAIZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core substituted with a 3-hydroxypropyl group at the N3 position. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . Its molecular formula is C₆H₉NO₂S₂, with a molecular weight of 191.27 g/mol .

Properties

CAS No.

1823908-73-1

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H9NO2S2/c8-3-1-2-7-5(9)4-11-6(7)10/h8H,1-4H2

InChI Key

QGFSYZBWYAIZDM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 3-chloropropanol as the hydroxypropylating agent, which reacts with the thiazolidinone precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfanylidene moiety can be reduced to form thiol derivatives.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and the sulfanylidene moiety play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in their N3 substituents, which modulate lipophilicity, electronic effects, and steric bulk. Below is a comparative analysis of select rhodanine derivatives:

Compound Name Substituent (N3 Position) Molecular Formula Molecular Weight (g/mol) logP Key Features
3-(3-Hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3-Hydroxypropyl C₆H₉NO₂S₂ 191.27 - Polar hydroxyl group; potential for H-bonding
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl C₁₀H₉NOS₂ 223.31 - Aromatic substituent; enhanced lipophilicity
3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Fluorophenyl C₉H₆FNO₂S₂ 227.28 1.87 Electron-withdrawing fluorine; moderate logP
3-Cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Cyclopropyl + 4-methoxybenzylidene C₁₅H₁₄N₂O₂S₂ 318.41 - Conjugated π-system; methoxy group improves solubility
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl + 4-nitrobenzylidene C₁₃H₁₁N₃O₃S₂ 337.37 - Electron-deficient nitro group; UV-active chromophore

Notes:

  • Lipophilicity : The 4-fluorophenyl derivative exhibits a logP of 1.87, suggesting moderate lipophilicity, while the hydroxypropyl analog’s logP is unrecorded but likely lower due to its polar hydroxyl group .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The benzyl derivative forms intermolecular N···S interactions, stabilizing its lattice , while the hydroxypropyl analog’s hydroxyl group may promote hydrogen-bonded networks, as seen in similar hydroxylated structures .
  • UV-Vis Spectra : The allyl-nitrobenzylidene derivative absorbs at λₘₐₓ = 420 nm due to its extended conjugation, whereas the hydroxypropyl analog’s spectrum remains unreported but likely lacks strong chromophores .

Biological Activity

3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its chemical formula and structural representation. It belongs to the thiazolidinone class, which is known for various biological activities.

Chemical Information

PropertyDetails
CAS Number 1823908-73-1
Molecular Formula C₇H₁₃NOS₂
Molecular Weight 175.31 g/mol
Toxicity Information Harmful if swallowed; causes skin and eye irritation

Antioxidant Activity

Thiazolidinone derivatives have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage and various diseases . The antioxidant activity of this compound has been linked to its ability to enhance the body's defense mechanisms against oxidative damage.

Anticancer Properties

Studies have shown that thiazolidinones exhibit anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a recent review highlighted the potential of thiazolidinone derivatives in targeting various cancer cell lines . Specific case studies have reported that derivatives similar to this compound can inhibit tumor growth in vivo.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This compound may modulate pathways involved in inflammation, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival . Case studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects. For instance:

  • Hydroxyl groups at the 3-position may enhance antioxidant activity.
  • Substituents at the 2-position can influence antimicrobial potency.

Understanding these relationships is crucial for the rational design of new derivatives with improved efficacy .

Case Studies

  • Anticancer Study : A study evaluated a series of thiazolidinone derivatives including this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antimicrobial potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.